molecular formula C22H29NO2 B5300178 N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

Cat. No. B5300178
M. Wt: 339.5 g/mol
InChI Key: MAXNMPDTIHONSU-CGXWXWIYSA-N
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Description

N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, also known as CTDP-1, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves its interaction with ion channels in neurons. Specifically, it has been shown to bind to the voltage-gated potassium channel Kv4.2, which regulates the activity of neurons in the brain. By modulating the activity of this channel, N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide can affect the excitability of neurons and alter synaptic transmission.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide are still being studied, but it has been shown to have an effect on the activity of ion channels in neurons. This could have implications for the treatment of neurological disorders, as well as for the study of synaptic transmission and neuronal excitability.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide is that it has been shown to have a high degree of selectivity for the Kv4.2 channel, which could make it a useful tool for studying the function of this channel in neurons. However, one limitation is that it has a relatively short half-life, which could make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide. One area of interest is the development of more potent and selective analogs of N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, which could be useful for studying the function of ion channels in neurons. Another area of interest is the potential use of N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide, including its interactions with other ion channels and neurotransmitter systems in the brain.

Synthesis Methods

The synthesis method for N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide involves several steps, including the preparation of starting materials and the use of various reagents and solvents. The final product is obtained through a series of purification steps, including chromatography and recrystallization. The synthesis method has been optimized to produce high yields of pure N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide.

Scientific Research Applications

N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of ion channels in neurons, which could be useful in studying the mechanisms of synaptic transmission and neuronal excitability. N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.

properties

IUPAC Name

(4Z,8E)-N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-2-25-20-16-12-11-15-19(20)23-22(24)21-17-13-9-7-5-3-4-6-8-10-14-18(17)21/h5-8,11-12,15-18,21H,2-4,9-10,13-14H2,1H3,(H,23,24)/b7-5-,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXNMPDTIHONSU-CGXWXWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2C3C2CCC=CCCC=CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C2C3C2CC/C=C\CC/C=C/CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z,8E)-N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide

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